molecular formula C16H15NO3 B056715 Methyl 2-amino-3-benzoylphenylacetate CAS No. 61941-58-0

Methyl 2-amino-3-benzoylphenylacetate

Cat. No. B056715
Key on ui cas rn: 61941-58-0
M. Wt: 269.29 g/mol
InChI Key: XSIAJRFXWYEOJL-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A solution of 4.0 g. (0.014 mole) of the sodium salt of 2-amino-3-benzoylphenylacetic acid in 100 ml. of dry dimethylformamide was treated with 8.0 g. (0.057 mole) of methyl iodide. After stirring for two hours the solution was poured into water and the aqueous solution extracted several times with ethyl ether. The combined extracts were washed with water, dried over sodium sulfate and concentrated under vacuum to a yellow oil. The oil was crystallized from a chilled methanol-water solution to give 3.5 gms. (90%) of a yellow solid which melted at 52°-54° C.
Quantity
0.014 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.057 mol
Type
reactant
Reaction Step Four
[Compound]
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([OH:20])=[O:19].[CH3:21]N(C)C=O.CI>O>[NH2:2][C:3]1[C:8]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:17][C:18]([O:20][CH3:21])=[O:19] |^1:0|

Inputs

Step One
Name
Quantity
0.014 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.057 mol
Type
reactant
Smiles
CI
Step Five
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for two hours the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted several times with ethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was crystallized from a chilled methanol-water solution
CUSTOM
Type
CUSTOM
Details
to give 3.5 gms

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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